molecular formula C16H20N4O2 B7056935 5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide

5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide

Cat. No.: B7056935
M. Wt: 300.36 g/mol
InChI Key: WPFLZDIIEDNQMQ-UHFFFAOYSA-N
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Description

5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine ring substituted with a cyano group, a methyl group, and a carboxamide group linked to a morpholinylcyclopropyl moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via a condensation reaction involving suitable precursors such as 3-methylpyridine and cyanoacetic acid.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine, such as morpholin-4-ylcyclopropylamine.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using reagents like diazomethane or cyclopropyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the morpholine ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.

    Reduction: Reduction of the cyano group can produce an amine derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Binding: The compound might bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    5-cyano-3-methylpyridine-2-carboxamide: Lacks the morpholin-4-ylcyclopropyl group, potentially altering its biological activity.

    3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide: Lacks the cyano group, which may affect its reactivity and interactions.

    5-cyano-3-methyl-N-(cyclopropylmethyl)pyridine-2-carboxamide: Lacks the morpholine ring, which could influence its solubility and bioavailability.

Uniqueness

The presence of both the cyano group and the morpholin-4-ylcyclopropyl moiety in 5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide makes it unique

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

IUPAC Name

5-cyano-3-methyl-N-[(1-morpholin-4-ylcyclopropyl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-8-13(9-17)10-18-14(12)15(21)19-11-16(2-3-16)20-4-6-22-7-5-20/h8,10H,2-7,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFLZDIIEDNQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NCC2(CC2)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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